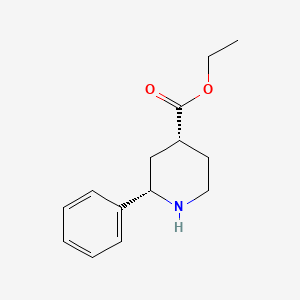
Ethyl cis-2-phenylpiperidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-ethyl (2R,4S)-2-phenylpiperidine-4-carboxylate is a chiral compound with significant interest in the field of medicinal chemistry. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is known for its potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-ethyl (2R,4S)-2-phenylpiperidine-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the piperidine ring, which can be derived from various starting materials such as phenylacetonitrile and ethyl chloroformate.
Cyclization: The piperidine ring is formed through a cyclization reaction, often using a base such as sodium hydride.
Esterification: The carboxylate group is introduced through an esterification reaction with ethyl alcohol in the presence of an acid catalyst.
Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic methods.
Industrial Production Methods
Industrial production of rac-ethyl (2R,4S)-2-phenylpiperidine-4-carboxylate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems for precise control of reaction parameters.
化学反応の分析
Types of Reactions
rac-ethyl (2R,4S)-2-phenylpiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
Oxidation: Phenylpiperidine-4-carboxylic acid.
Reduction: Ethyl (2R,4S)-2-phenylpiperidine-4-methanol.
Substitution: Various substituted piperidine derivatives.
科学的研究の応用
rac-ethyl (2R,4S)-2-phenylpiperidine-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its interaction with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of rac-ethyl (2R,4S)-2-phenylpiperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- rac-ethyl (2R,4S)-2,4-dimethyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate
- rac-ethyl (2R,4S)-4-amino-6,6-dimethyloxane-2-carboxylate hydrochloride
Uniqueness
rac-ethyl (2R,4S)-2-phenylpiperidine-4-carboxylate is unique due to its specific piperidine ring structure and phenyl group, which confer distinct chemical and biological properties. Its chiral nature also allows for enantioselective interactions, making it valuable in stereochemistry and drug development.
特性
分子式 |
C14H19NO2 |
|---|---|
分子量 |
233.31 g/mol |
IUPAC名 |
ethyl (2S,4R)-2-phenylpiperidine-4-carboxylate |
InChI |
InChI=1S/C14H19NO2/c1-2-17-14(16)12-8-9-15-13(10-12)11-6-4-3-5-7-11/h3-7,12-13,15H,2,8-10H2,1H3/t12-,13+/m1/s1 |
InChIキー |
VCAXGGGFZKCPGW-OLZOCXBDSA-N |
異性体SMILES |
CCOC(=O)[C@@H]1CCN[C@@H](C1)C2=CC=CC=C2 |
正規SMILES |
CCOC(=O)C1CCNC(C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Dimethylphosphoryl)methyl]piperidine-3-carboxylicacidhydrochloride](/img/structure/B13503871.png)
![3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B13503872.png)

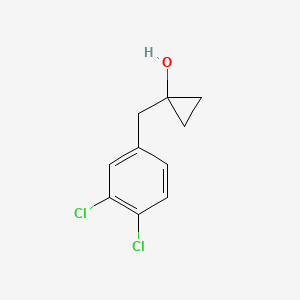


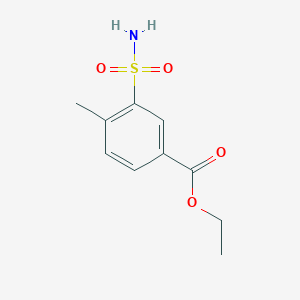
![rac-tert-butyl N-[(1R,2R,4S,6S)-6-aminobicyclo[2.2.1]heptan-2-yl]carbamate hydrochloride](/img/structure/B13503911.png)
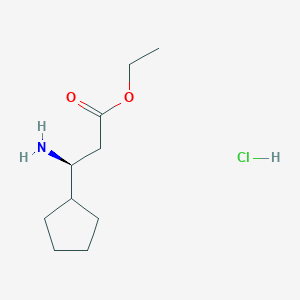

![7-Methyl-2-azaspiro[4.4]nonan-3-one](/img/structure/B13503932.png)
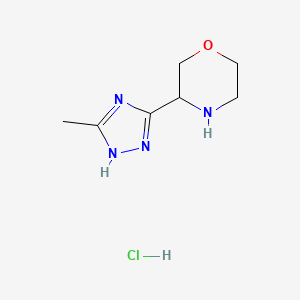
![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-azaspiro[2.5]octane-7-carboxylic acid](/img/structure/B13503955.png)
![Methyl 4-[(2-phenylethyl)amino]butanoate](/img/structure/B13503959.png)
